molecular formula C14H16N6O2 B4554554 8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

Cat. No.: B4554554
M. Wt: 300.32 g/mol
InChI Key: VPLFWPYTVLFGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C14H16N6O2 and its molecular weight is 300.32 g/mol. The purity is usually 95%.
The exact mass of the compound 8-hydrazino-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is 300.13347377 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Disease Research

Compounds structurally related to 8-hydrazino-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione have been explored for their potential in treating neurodegenerative diseases. A study by Brunschweiger et al. (2014) on water-soluble tricyclic xanthine derivatives, including 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, identified several compounds with potent dual-target-directed antagonistic properties against A1/A2A adenosine receptors and inhibitory abilities against monoamine oxidases (MAO). These findings highlight the potential of such compounds for symptomatic and disease-modifying treatment of neurodegenerative diseases, demonstrating advantages over single-target therapeutics (Brunschweiger et al., 2014).

Anticancer, Anti-HIV, and Antimicrobial Activities

Another research avenue explores the derivatives of 8-hydrazino-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione for their potential anticancer, anti-HIV-1, and antimicrobial activities. Rida et al. (2007) synthesized a series of 8-substituted methylxanthine derivatives, revealing compounds with significant activity against leukemia, colon cancer, and renal cancer cell lines, as well as against HIV-1 and various bacterial strains. These findings indicate the broad therapeutic potential of such compounds in oncology and infectious disease research (Rida et al., 2007).

Synthesis and Chemical Transformations

The synthetic potential and chemical transformations of related compounds also present significant interest for scientific research. Korobko (2016) studied reactions between 8-hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-diones and carbonyl-containing reagents, aiming to explore the synthetic potential and identify biologically active substances. This research contributes to the understanding of chemical transformations and the development of novel biologically active compounds (Korobko, 2016).

Properties

IUPAC Name

8-hydrazinyl-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-8-5-3-4-6-9(8)7-20-10-11(16-13(20)18-15)19(2)14(22)17-12(10)21/h3-6H,7,15H2,1-2H3,(H,16,18)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLFWPYTVLFGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2NN)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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